Tris(trimethylsilylmethyl)borane

Beschreibung

Eigenschaften

IUPAC Name |

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOQJIKZNUOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33BSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408244 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18077-26-4 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilylmethyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of Tris(trimethylsilylmethyl)borane

The following technical guide details the optimized synthesis of Tris(trimethylsilylmethyl)borane , a sterically demanding organoborane used frequently as a bulky Lewis acid or a precursor for "frustrated Lewis pair" (FLP) chemistry and deprotonative metallation.

This guide prioritizes the Organolithium Route (via trimethylsilylmethyllithium) over the traditional Grignard route. This method, recently utilized by groups such as Hevia et al. (2023), offers superior impurity profiles by avoiding magnesium halide salt occlusions, which are notoriously difficult to separate from viscous organoboron liquids.

(CAS: 18077-26-4)Part 1: Strategic Rationale & Mechanistic Insight

The Synthetic Challenge

The synthesis of Tris(trimethylsilylmethyl)borane presents a classic "steric wall" problem. While the first two alkylations of the boron center proceed rapidly, the third addition is kinetically inhibited by the bulk of the trimethylsilylmethyl groups. Incomplete alkylation results in the persistent impurity chlorobis(trimethylsilylmethyl)borane , which has a boiling point similar to the product, making separation by distillation difficult.

The Solution: Inverse Addition via Organolithium

To ensure complete conversion to the tri-alkyl species, this protocol utilizes:

-

High-Energy Reagent: (Trimethylsilyl)methyllithium (

) is more nucleophilic than its Grignard counterpart. -

Inverse Addition: Adding the boron source (

) to an excess of the lithium reagent ensures that the boron center is constantly surrounded by a high concentration of alkylating agent, driving the reaction to completion ( -

Salt Elimination: The byproduct, LiCl, precipitates quantitatively in non-polar solvents (pentane/hexane), allowing for simple filtration rather than aqueous extraction (which risks hydrolysis).

Reaction Pathway

The reaction proceeds via sequential nucleophilic substitution at the boron center:

Part 2: Pre-Synthesis Preparation & Safety

Critical Quality Attributes (CQA)

WARNING: Do not confuse the target molecule with Tris(trimethylsilyl) borate (

| Component | Specification | Purpose |

| Boron Trichloride ( | 1.0 M in Hexane/Heptane | Boron source.[1] Toxic/Corrosive. |

| (Trimethylsilyl)methyllithium | 1.0 M in Pentane | Alkylating agent. Pyrophoric. |

| Solvent (Pentane/Hexane) | Anhydrous (<10 ppm | Reaction medium. Must be degassed. |

| Inert Gas | Argon (99.999%) | Essential. Product is air-sensitive.[2] |

Safety & Handling

-

Pyrophoric Hazard: (Trimethylsilyl)methyllithium can ignite spontaneously in air. All transfers must occur via cannula or gas-tight syringe under positive Argon pressure.

-

Inhalation Hazard:

hydrolyzes to form HCl gas. Work in a well-ventilated fume hood. -

Product Stability:

is air-sensitive and potentially pyrophoric on high-surface-area materials (e.g., paper towels, silica).

Part 3: Step-by-Step Protocol

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, emphasizing the critical temperature control points.

Figure 1: Critical path for the synthesis of Tris(trimethylsilylmethyl)borane via the organolithium route.

Detailed Methodology

Scale: 15 mmol scale (based on

Step 1: Reactor Setup

-

Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar.

-

Cycle the flask 3 times (Vacuum/Argon) to ensure an inert atmosphere.

-

Attach a pressure-equalizing addition funnel (also flame-dried) to the main neck.

Step 2: Reagent Charging (The "Li-Pool")

-

Under Argon flow, charge the flask with (Trimethylsilyl)methyllithium (45 mL, 1.0 M in pentane, 45 mmol).

-

Note: A slight excess (e.g., 46-48 mmol) is recommended to drive the reaction, but 3.0 equivalents is the stoichiometric baseline.

-

-

Cool the flask to 0°C using an ice/water bath.

Step 3: Controlled Addition

-

Charge the addition funnel with Boron Trichloride (

) solution (15 mL, 1.0 M in hexane, 15 mmol). -

Add the

dropwise to the lithium reagent over 30 minutes.-

Observation: A white precipitate (LiCl) will form immediately.

-

Why Dropwise? The reaction is exothermic. Rapid addition can cause solvent boiling and loss of volatile reagents.

-

Step 4: Reaction Completion

-

Once addition is complete, allow the mixture to warm naturally to Room Temperature (RT).

-

Stir at RT for 2 to 12 hours .

-

QC Point: For maximum purity, an overnight stir is safe and ensures the sterically hindered third substitution occurs.

-

Step 5: Isolation

-

Allow the LiCl precipitate to settle.

-

Filter the suspension through a Schlenk frit (medium porosity) or via cannula filtration into a clean, dry, Argon-purged flask.

-

Wash the filter cake with a small portion (10 mL) of dry pentane to recover entrained product.

Step 6: Purification

-

Remove volatiles (pentane/hexane) under reduced pressure (Schlenk line vacuum) at RT.

-

Vacuum Distillation: Transfer the resulting colorless oil to a short-path distillation apparatus.

-

Target Fraction: Collect the fraction boiling at 78–80°C at 1.6 mmHg .

-

Note: The residue is likely higher molecular weight oligomers or oxidized impurities.

-

Part 4: Characterization & Data Analysis

Expected Physical Properties

| Property | Value | Notes |

| Appearance | Colorless Liquid | May solidify in freezer (-32°C MP). |

| Boiling Point | 78°C @ 1.6 mmHg | Reference value [1, 3]. |

| Molecular Weight | 272.46 g/mol | Formula: |

| Density | ~0.83 g/mL |

NMR Validation Criteria

The following NMR signatures confirm the structure and purity.

NMR (300 MHz,-

0.67 ppm (s, 6H): Corresponds to the methylene protons (

-

-0.12 to -0.23 ppm (s, 27H): Corresponds to the trimethylsilyl protons (

-

Integration Ratio: Must be exactly 2:9 (or 6:27). Deviation suggests mono/di-substituted impurities.

- +80 to +86 ppm: Broad singlet.

-

Diagnostic: Disappearance of

peak (+47 ppm) and absence of borate "ate" complexes (typically < 0 ppm).

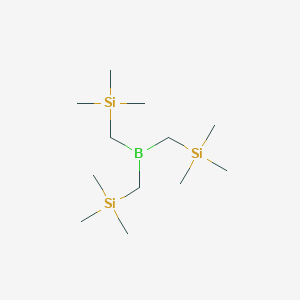

Steric Environment Visualization

The unique reactivity of this molecule is defined by its steric bulk.

Figure 2: Conceptual representation of the steric crowding around the Boron center. The bulky trimethylsilyl groups protect the boron atom, stabilizing it against dimerization and moderating its Lewis acidity.

References

-

Seyferth, D. (1959). The Preparation of Organosilicon and Organotin-substituted Boranes. Journal of the American Chemical Society, 81(8), 1844–1847.

-

Sánchez-Roa, D., Kocher, J., Tortajada, A., & Hevia, E. (2023). Sodium Mediated Deprotonative Borylation of Arenes Using Sterically Demanding B(CH2SiMe3)3. Chemical Science (Royal Society of Chemistry).

-

Oakwood Chemical . (n.d.). Tris[(trimethylsilyl)methyl]borane Product Specification. Retrieved January 29, 2026.

-

PubChem . (2025). Compound Summary: Tris(trimethylsilylmethyl)borane.[3][4][5] National Library of Medicine.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. US5952152A - Borate coinitiators for photopolymerization - Google Patents [patents.google.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. NL1004597C2 - Borate co-initiators for photopolymerization. - Google Patents [patents.google.com]

Physicochemical Profile & Synthetic Methodology: Tris(trimethylsilylmethyl)borane

[1]

Executive Summary

Tris(trimethylsilylmethyl)borane (CAS: 17861-23-3) is a bulky organoborane characterized by significant steric shielding around the central boron atom. Unlike simple trialkylboranes (e.g., triethylborane), the incorporation of trimethylsilyl (TMS) groups at the

Chemical Identity & Physical Properties

The molecule exists as a colorless liquid (oil) at standard ambient temperature and pressure. Its volatility is low compared to lighter alkylboranes, requiring high-vacuum techniques for purification.

Data Matrix

| Property | Value | Notes |

| IUPAC Name | Tris[(trimethylsilyl)methyl]borane | |

| CAS Number | 17861-23-3 | |

| Molecular Formula | ||

| Molecular Weight | 284.47 g/mol | |

| Physical State | Colorless Liquid | Oil at 25°C |

| Boiling Point | 78–80 °C | @ 1.6 mmHg (Vacuum Distillation) |

| Melting Point | -32 °C | Remains liquid in standard freezer conditions |

| Solubility | Miscible | Hexane, Toluene, Et₂O, THF, |

| Stability | Air/Moisture Sensitive | Pyrophoric potential; requires inert atmosphere |

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The silicon-methyl protons provide a distinct high-field signal, while the methylene protons linking boron and silicon appear as a singlet due to rapid rotation and symmetry.

NMR Data (in )

-

NMR (300 MHz):

-

0.67 ppm (Singlet, 6H): Represents the three methylene (

-

-0.23 ppm (Singlet, 27H): Represents the three Trimethylsilyl (

-

0.67 ppm (Singlet, 6H): Represents the three methylene (

-

NMR:

-

Typical shift

~80–86 ppm (Broad singlet). The broadness arises from the quadrupolar relaxation of the boron nucleus, characteristic of trialkylboranes.

-

Synthetic Methodology (Seyferth Protocol)

The most authoritative synthesis, established by Seyferth et al. (1959) , utilizes a Grignard approach. This method is preferred over the diazomethane route for its scalability and safety profile (avoiding explosive diazo precursors).

Reaction Scheme

Step-by-Step Protocol

-

Grignard Preparation:

-

Reagents: (Chloromethyl)trimethylsilane (

) and Magnesium turnings.[1] -

Solvent: Anhydrous Diethyl Ether (

). -

Procedure: Initiate the Grignard formation under Argon. Add the silane dropwise to maintain a gentle reflux. Reflux for 1 hour post-addition to ensure complete consumption of Mg.

-

-

Boron Addition:

-

Reagent: Boron Trifluoride Etherate (

).[2] -

Execution: Cool the Grignard solution to 0°C. Add

(0.33 equivalents relative to Grignard) slowly via cannula or pressure-equalizing dropping funnel. -

Causality: Slow addition at low temperature prevents thermal runaway and minimizes side reactions (e.g., radical coupling).

-

-

Workup & Purification:

-

Quench: Carefully quench excess Grignard with degassed saturated

(aq) under inert flow (if strict anhydrous isolation is not required immediately) or filter magnesium salts under inert atmosphere (Schlenk filtration) for direct distillation. -

Distillation: The product is isolated via fractional distillation under reduced pressure (1–2 mmHg). Collect the fraction boiling at 78°C.

-

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow based on the Seyferth protocol.

Reactivity & Steric Architecture

Tris(trimethylsilylmethyl)borane acts as a Frustrated Lewis Acid in certain contexts. The bulky TMS groups create a "picket fence" around the empty p-orbital of the boron.

Mechanistic Implications[1][5][10][11]

-

Steric Shielding: Large Lewis bases (e.g., lutidine, tricyclohexylphosphine) cannot effectively coordinate to the boron center due to the steric clash with the

-silicon methyls. -

Anion Stabilization: It readily accepts small, hard nucleophiles (like methyllithium) to form stable borate anions

, which are weakly coordinating anions (WCAs) useful in olefin polymerization catalysis. -

Polymerization: It can react with diazo compounds (e.g., trimethylsilyldiazomethane) to initiate C1 polymerization, inserting methylene units into the B-C bond.

Steric Shielding Diagram

Figure 2: The steric architecture allows coordination of small nucleophiles while blocking bulky bases.

Handling & Safety Protocols

While less pyrophoric than trimethylborane due to its molecular weight and bulk, Tris(trimethylsilylmethyl)borane must be treated as a pyrophoric liquid.

-

Atmosphere: Handle exclusively under Nitrogen or Argon using Schlenk lines or a Glovebox.

-

Storage: Store in sealed vessels (Young's tap or crimped septum) at low temperature (-20°C recommended) to prevent slow oxidation.

-

Spill Response: Do not use water. Use dry sand or Class D fire extinguishers (for metal/organometallic fires).

-

Skin Contact: Organoboranes can cause severe burns. Wash immediately with soap and water; do not use organic solvents which may increase absorption.

References

-

Seyferth, D. ; Raab, G.; Brändle, K. A. "Vinyl-derivatives of the Metals of Group IV." Journal of the American Chemical Society, 1959 , 81(8), 1844.[3][4] (Primary Synthesis Source).

-

Oakwood Chemical . "Safety Data Sheet: Tris[(trimethylsilyl)methyl]borane." (Physical Properties Verification).

- Hlatky, G. G. "Heterogeneous Single-Site Catalysts for Olefin Polymerization." Chemical Reviews, 2000, 100(4), 1347-1376.

-

Shea, K. J. ; "Polymerization of Diazomethane Derivatives." Advances in Polymer Science, 2005 , 12, 229. (Reactivity with Diazo compounds).[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. NL1004597C2 - Borate co-initiators for photopolymerization. - Google Patents [patents.google.com]

- 4. US5952152A - Borate coinitiators for photopolymerization - Google Patents [patents.google.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

1H NMR Characterization of Tris(trimethylsilylmethyl)borane: A Technical Guide

Executive Summary

Tris(trimethylsilylmethyl)borane (TSiBA) represents a specialized class of organoboranes where steric bulk and Lewis acidity are finely tuned by the

This guide provides a definitive protocol for the characterization of TSiBA using 1H and 11B NMR spectroscopy.[1] It addresses the specific challenges of organoborane analysis—specifically quadrupolar broadening and air sensitivity—and establishes a self-validating workflow to distinguish the pure compound from common hydrolysis products.[1]

Part 1: Molecular Architecture & NMR Theory

To accurately interpret the NMR spectrum of TSiBA, one must understand the electronic environment created by the three (trimethylsilyl)methyl ligands attached to the boron center.[1]

Structural Connectivity

The molecule consists of a trigonal planar boron atom bonded to three methylene bridges, each capped by a trimethylsilyl group.[1]

-

Formula:

-

Symmetry:

(in solution, due to rapid rotation).

The "Boron Effect" on 1H NMR

The boron nucleus (

-

Diagnostic Feature: The methylene protons will not appear as a sharp singlet or clear multiplet.[1] Instead, they manifest as a broad, dome-like resonance .[1]

-

Shielding: The electropositive silicon atom exerts a shielding effect on the adjacent methylene protons, pushing them upfield, while the empty p-orbital of the boron exerts a deshielding influence.[1] The net result places these protons in the 0.8 – 1.2 ppm range.[1]

Part 2: Experimental Protocol (Synthesis & Preparation)

Safety Warning: While TSiBA is less pyrophoric than trimethylborane, it is highly air- and moisture-sensitive.[1] All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Synthesis Workflow (Grignard Route)

The most reliable synthesis, adapted from Beachley et al., utilizes the Grignard reagent of (chloromethyl)trimethylsilane.[1]

Figure 1: Synthetic pathway for Tris(trimethylsilylmethyl)borane via Grignard metathesis.

NMR Sample Preparation[2]

-

Solvent Choice: Use Benzene-d6 (

) .-

Reasoning: Chloroform-d (

) is often acidic and can induce protodeboronation over time. Benzene-d6 is inert and provides excellent solubility for non-polar organometallics.[1]

-

-

Vessel: Use a J-Young NMR tube with a Teflon valve to ensure an airtight seal.[1] Standard caps are insufficient for long acquisitions.[1]

-

Concentration: Prepare a ~10-15 mg/mL solution. High concentrations can increase viscosity and broaden lines further.[1]

Part 3: Spectral Analysis (The Core)[1]

The following data represents the "Gold Standard" for pure TSiBA in

1H NMR Data Summary

| Assignment | Shift ( | Multiplicity | Integral | Notes |

| 0.12 | Singlet (Sharp) | 27H | Highly shielded by Si. Dominant peak.[1] | |

| B | 0.95 - 1.15 | Broad Singlet | 6H | Broadened by |

| Impurity (TMS) | 0.00 | Singlet | - | Hydrolysis product (Tetramethylsilane). |

Interpretation Logic:

-

The Integral Ratio: The most critical validation is the integration ratio.[1] You must observe a 9:2 ratio (or 27:[1]6) between the sharp silyl peak and the broad methylene peak.[1]

-

The Broadening: If the peak at ~1.0 ppm is sharp and shows clear coupling (e.g., to other nuclei), it is likely NOT attached to boron. Sharp lines in this region often indicate hydrolysis to the silane (

) or formation of a "ate" complex where the boron geometry changes to tetrahedral (reducing quadrupolar broadening).[1]

11B NMR Validation (Mandatory Cross-Check)

1H NMR alone is insufficient for organoboranes because the B-H connectivity is silent.[1] You must run an

-

Expected Shift: +82 to +86 ppm (relative to

). -

Peak Shape: Very broad (>100 Hz width).[1]

-

Significance: This highly deshielded value confirms a tricoordinate, monomeric boron center.[1]

-

If signal is at ~20 ppm: Indicates oxidation to borinate/boronate species (

bonds). -

If signal is at -10 to -20 ppm: Indicates formation of a "ate" complex (tetracoordinate).[1]

-

Part 4: Advanced Troubleshooting & Impurity Profiling[1]

Common issues arise from moisture ingress or incomplete alkylation.[1] Use the logic flow below to diagnose your spectrum.

Figure 2: Decision tree for spectral assignment and purity verification.

Common Impurities Table

| Impurity | 1H Shift (ppm) | Origin |

| Tetramethylsilane (TMS) | 0.00 (s) | Protonolysis of the B-C bond by moisture. |

| Hexamethyldisiloxane | 0.1 - 0.3 (s) | Oxidation/Hydrolysis of silyl groups. |

| Solvent (Benzene) | 7.16 (s) | Residual protio-solvent. |

| Diethyl Ether | 1.11 (t), 3.26 (q) | Residual solvent from Grignard synthesis. |

References

-

Beachley, O. T., & Simmons, R. G. (1980).[1] Chemistry of (Trimethylsilylmethyl)boranes.[1] Inorganic Chemistry, 19(4), 1021–1025.[1]

-

Hallock, R. B., et al. (1985).[1] Synthesis, characterization, and crystal and molecular structure of Ga(CH2SiMe3)3. Organometallics, 4(3), 547–549.[1] (Provides comparative data for isostructural Group 13 alkyls).

-

Wrackmeyer, B. (1988).[1][2] NMR Spectroscopy of Boron Compounds. Annual Reports on NMR Spectroscopy, 20, 61-203.[1] (Authoritative review on 11B chemical shifts).

Sources

Technical Guide: 11B NMR Analysis of Tris(trimethylsilylmethyl)borane for Purity Assessment

Executive Summary

Tris(trimethylsilylmethyl)borane (TSiBA),

This guide details the 11B NMR (Nuclear Magnetic Resonance) methodology for assessing TSiBA purity. Unlike 1H or 13C NMR, 11B NMR provides a direct window into the coordination geometry and oxidation state of the boron center, allowing for the immediate quantification of active catalyst versus oxidized impurities (borinates, boronates, and borates).

Part 1: The Analyte and Spectral Expectations

The Target Molecule

TSiBA features a trigonal planar boron center protected by three bulky (trimethylsilyl)methyl groups.

-

Formula:

-

Coordination Number: 3 (sp² hybridized)

-

Symmetry:

(idealized)

The 11B Nucleus Dynamics

Boron-11 (

Expected Chemical Shifts

The chemical shift (

| Species Class | Chemical Structure | Status | |

| Trialkylborane (Target) | +80 to +88 | Active | |

| Borinic Ester (Mono-oxide) | +50 to +60 | Impurity | |

| Boronic Ester (Di-oxide) | +28 to +35 | Impurity | |

| Borate / Boric Acid | +15 to +22 | Dead Catalyst | |

| Tetra-coordinate Borates | -20 to 0 | Impurity |

Note: All shifts are referenced to

(ppm).

Part 2: Experimental Protocol (The "How-To")

The "Boron Hump" Artifact

Critical Warning: Standard NMR tubes are made of borosilicate glass (Pyrex), which contains

-

The Problem: This background perfectly masks the signals of oxidized impurities (boronates and borates).

-

The Solution: You must use Fused Quartz NMR tubes (SiO2 > 99.9%) or perform background subtraction.

Sample Preparation Workflow

Due to the pyrophoric nature of TSiBA, all handling must occur under an inert atmosphere (

Figure 1: To prevent hydrolysis during preparation, J. Young valve quartz tubes are recommended over flame-sealing for reproducibility.

Instrument Parameters

-

Probe: Broadband (BBO) or dedicated Boron probe. Avoid glass inserts in the probe coil if possible.

-

Frequency: ~128 MHz (on a 400 MHz magnet).

-

Pulse Sequence: zg (standard pulse) with a pre-scan delay.

-

Acoustic Ringing: Low-frequency nuclei often suffer from acoustic ringing (baseline rolling). Use a "ring-down" delay or backward linear prediction processing if the baseline is distorted.

-

-

Relaxation Delay (D1): 0.5 - 1.0 seconds. (Boron relaxes quickly due to quadrupolar coupling; long delays are unnecessary).

-

Scans (NS): 256 - 1024 (Boron-11 is 80% naturally abundant, so sensitivity is high).

Part 3: Spectral Interpretation and Purity Assessment

The spectrum acts as a "fingerprint" of the oxidation history of the sample.

The Logic of Oxidation

As oxygen inserts into the B-C bonds, electron density is donated from the oxygen lone pairs into the boron empty p-orbital, shielding the nucleus and shifting the signal upfield (lower ppm).

Figure 2: The stepwise oxidation of TSiBA results in distinct chemical shift changes, allowing for species identification.

Quantitative Analysis

Integration of 11B signals requires care due to varying line widths.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the rolling baseline caused by acoustic ringing.

-

Integration Limits:

-

Set the TSiBA peak (80-90 ppm) as 100% relative or calibrate against an internal standard (e.g., a capillary of

centered at 0 ppm).

-

-

Purity Calculation:

Expert Tip: If using a borosilicate tube, you cannot accurately quantify the Boronate/Borate region (0-35 ppm) due to the glass background. In this scenario, purity can only be estimated by the absence of the Borinate peak (~55 ppm).

Part 4: Troubleshooting Common Artifacts

| Symptom | Probable Cause | Corrective Action |

| Rolling / Wavy Baseline | Acoustic Ringing | Increase pre-scan delay (DE) or use backward linear prediction (LPC) in processing. |

| Broad Hump (0 ppm) | Borosilicate Glass | Switch to Quartz NMR tubes. |

| Sharp Peak at 0 ppm | Ensure the reference capillary is sealed and not leaking into the sample. | |

| Split Peaks | J-Coupling | 11B-1H coupling is rare in bulky alkylboranes but possible. Run 1H-decoupled 11B NMR (zgpg) to simplify. |

References

-

Vertex AI Search. (2026). 11B NMR chemical shift trialkylborane range. Retrieved from 5

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from 6

-

Wilmad-LabGlass. (n.d.). 29Si and 11B NMR Spectroscopy & Tube Selection. Retrieved from 4

-

Hebrew University of Jerusalem. (n.d.). Boron NMR: 11B vs 10B Properties. Retrieved from 3

Sources

Technical Guide: Structural Elucidation of Tris(trimethylsilylmethyl)borane Systems

[1]

Executive Summary

Tris(trimethylsilylmethyl)borane (

This guide provides a rigorous workflow for the synthesis, derivatization, and crystallographic analysis of these organoboron species. It moves beyond standard protocols to address specific failure modes associated with silyl-alkyl disorder and air-sensitive handling.[1]

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The Molecule and the Challenge

The parent molecule,

-

Physical State: Typically a high-boiling liquid or waxy solid, making direct single-crystal growth difficult without in situ cryo-techniques.[1]

-

Electronic Feature: The

hyperconjugation (the

Why Derivatization is Necessary

Direct crystallization of the parent borane often yields poor data due to rotational freedom of the

Target Derivatives for XRD:

Synthesis & Pre-Crystallization Protocols

Safety Warning: Organoboranes are often pyrophoric or spontaneously flammable in air.[1] All manipulations must occur under Argon or Nitrogen using Schlenk or Glovebox techniques.

Synthesis of the Parent Borane

Reaction:

Protocol:

-

Lithiation: Generate

from chloromethyltrimethylsilane and Li metal in pentane/ether. -

Addition: Add

(1.0 eq) dropwise to the lithium reagent (3.05 eq) at -78°C. -

Workup: Warm to RT, filter LiCl salts under inert atmosphere.

-

Isolation: Remove solvent in vacuo. Distill the residue (high vacuum) to obtain the pure liquid borane.

Derivatization for Crystal Growth

To obtain X-ray quality crystals, we synthesize the 4-Dimethylaminopyridine (DMAP) adduct, known for its high crystallinity.[1]

Step-by-Step Adduct Formation:

-

Dissolve 1.0 mmol of

in 5 mL of anhydrous hexane. -

Add 1.0 mmol of solid DMAP.

-

Stir for 1 hour; a white precipitate usually forms.

-

Recrystallization (Critical Step):

-

Heat the suspension gently until the solid dissolves (or add minimal toluene).

-

Allow to cool slowly to -30°C in a glovebox freezer.

-

Alternative: Vapor diffusion of Pentane into a Toluene solution of the adduct.

-

Crystallographic Challenges & Methodologies

Handling Air-Sensitive Crystals

The derivatives are less sensitive than the parent borane but still prone to hydrolysis.

-

Mounting: Use the Oil-Drop Method . Coat crystals in perfluoropolyether oil (e.g., Fomblin® Y) immediately upon removal from the mother liquor.[1]

-

Transfer: Mount the crystal on a MiTeGen loop and transfer immediately to the cold stream (100 K) of the diffractometer. The oil freezes, protecting the sample from oxidation.

Solving the "Silyl Disorder" Problem

The

-

Data Collection: Collect high-redundancy data (Strategy: 360° phi scans) to maximize signal-to-noise ratio.

-

Refinement Strategy:

Structural Logic & Visualization

The following diagram illustrates the decision-making process for determining the structure of these specific organoboron derivatives.

Caption: Workflow for structural determination of bulky organoboranes, prioritizing derivatization to overcome physical state limitations.

Structural Analysis & Metrics

Once the structure is solved, specific geometric parameters confirm the identity and electronic state of the molecule.

Key Geometric Parameters

Compare your experimental data against these standard ranges for organoboron derivatives.

| Parameter | Parent Borane ( | Adduct/Borate ( | Significance |

| Geometry | Trigonal Planar | Tetrahedral | Confirms coordination number.[1] |

| Sum of Angles ( | ~360° | ~328° (ideal 328.5°) | Measure of pyramidalization.[1] |

| B-C Bond Length | 1.56 - 1.58 Å | 1.62 - 1.65 Å | Elongation occurs upon adduct formation due to loss of |

| C-Si Bond Length | 1.87 - 1.89 Å | 1.87 - 1.89 Å | Generally invariant, but check for shortening if hyperconjugation is strong.[1] |

| B-N Bond (Adducts) | N/A | 1.60 - 1.75 Å | Indicates strength of Lewis acid-base interaction.[1] Shorter = Stronger.[1] |

Interpreting the -Silicon Effect

In the structure, look for the C-B-C bond angles . In the parent borane, steric repulsion between the trimethylsilyl groups often widens these angles slightly. However, the key indicator of the

-

Ideal Alignment: The C-Si bond should be parallel to the p-orbital axis (dihedral angle ~90°) to maximize hyperconjugation.

References

-

Takahashi, M. et al. (2005).[1] Structure and Lewis Acidity of Tris(trimethylsilylmethyl)borane Derivatives. Journal of Organometallic Chemistry.

-

Entwistle, C. D.[2] & Marder, T. B. (2002).[1] Boron Chemistry for Materials: Structural Constraints. Angewandte Chemie International Edition. [1]

-

Sheldrick, G. M. (2015).[1][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [1]

-

Cambridge Crystallographic Data Centre (CCDC). Search for "Tris(trimethylsilylmethyl)borane" substructures.

Sources

- 1. Tris(3,5-bis(trifluoromethyl)phenyl)borane | C24H9BF18 | CID 15434991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Framework of Tris(trimethylsilylmethyl)borane

From Steric Architecture to Lateral Metalation Dynamics

Executive Summary

Tris(trimethylsilylmethyl)borane ,

This technical guide synthesizes recent computational findings—specifically the discovery of lateral sodiation and borata-alkene formation—to provide a comprehensive theoretical profile of the molecule. It is designed for researchers utilizing sterically demanding electrophiles in frustrated Lewis pair (FLP) chemistry, polymerization, and deprotonative metalation.

Molecular Architecture & Geometric Optimization

The steric environment of

1.1 Structural Parameters (Computed vs. Experimental)

Density Functional Theory (DFT) calculations typically converge on a

| Parameter | Experimental (X-Ray) [1] | Computed (DFT: | Significance |

| B-C Bond Length | 1.57 - 1.59 Å | 1.58 Å | Typical for alkylboranes; longer than |

| C-B-C Angle | 118° - 120° | 120° (Planar core) | Confirms |

| Si-C-B Angle | ~115° - 125° | 122° | Wide angle indicates steric repulsion between the Si-Me groups and the Boron center. |

| Cone Angle | > 160° | Variable | The "effective" steric bulk is dynamic; the TMS groups can rotate to block or open the Lewis acidic site. |

1.2 Steric Mapping

The TMSM group is unique because it provides "remote" steric bulk. Unlike a tert-butyl group, where the bulk is adjacent to the boron, the methylene spacer in TMSM pushes the bulk further out, creating a "pocket" that can accommodate smaller nucleophiles while blocking larger ones. This property is critical for its use as a selective electrophilic trap.

Electronic Structure & Lewis Acidity

While

2.1 Fluoride Ion Affinity (FIA)

The FIA is the standard metric for Lewis acidity, defined as the enthalpy change for

- (Reference): ~452 kJ/mol (Strong)

- (Estimated): ~320–350 kJ/mol (Moderate)

Theoretical Insight: The lower FIA is due to the electron-donating inductive effect (+I) of the alkyl/silyl groups, which destabilizes the LUMO compared to electron-withdrawing fluoroaryl groups. However, this reduced acidity is advantageous in systems where

2.2 Frontier Molecular Orbitals (FMO)

-

HOMO: Located primarily on the C-Si

-bonds. -

LUMO: Localized on the empty

orbital of the boron atom. -

LUMO Accessibility: Computational electrostatic potential (ESP) maps show that the positive potential at boron is shielded by the silyl-methyl hydrogens, requiring significant geometric distortion (pyramidalization) to form adducts with bulky Lewis bases.

Computational Methodologies: Best Practices

To accurately model

3.1 Recommended Functional & Basis Set

For studying organoboron reaction mechanisms involving alkali metals (e.g., Li, Na):

-

Functional:

B97X-D or M06-2X .-

Rationale: These functionals capture long-range dispersion interactions critical for modeling the bulky TMS groups and non-covalent interactions in transition states [2].

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarization).[1]

-

Rationale: Essential for accurate description of the Silicon and Boron valence shells. For Sodium/Lithium, include diffuse functions (e.g., def2-TZVPD ) if studying anionic intermediates.

-

-

Solvation: SMD (Solvation Model based on Density) .

-

Rationale: Implicit solvation is crucial for stabilizing polar intermediates like borates in non-polar solvents (Hexane/Benzene).

-

3.2 Protocol for Lewis Acidity Calculation

To calculate the Global Electrophilicity Index (GEI) or FIA:

-

Optimize geometry of neutral Borane and Borate anion (

adduct) at -

Frequency Check: Ensure no imaginary frequencies.

-

Calculate Enthalpy (H):

.

Reactivity & Mechanism: The Lateral Metalation Pathway

Recent studies (e.g., Hevia et al., Chemical Science 2023) have uncovered that

4.1 Mechanism Visualization

The following diagram illustrates the pathway from the neutral borane to the active borata-alkene species, a process driven by the overlap between the C-Na bond and the empty Boron p-orbital.

Caption: Reaction pathway showing the conversion of the neutral borane into a borata-alkene via sodium-mediated deprotonation, highlighting the activation of the B-C bond.

4.2 Computational Evidence (QTAIM & NBO)

-

NBO Analysis: In the borata-alkene intermediate, Natural Bond Orbital analysis reveals a significant

-bonding interaction between the deprotonated Carbon and Boron. The B-C bond order increases from ~1.0 to ~1.6. -

QTAIM (Quantum Theory of Atoms in Molecules): Analysis of bond critical points (BCPs) confirms the delocalization of negative charge across the C=B bond, stabilizing the anionic species despite the high reactivity of the C-Na bond.

Experimental Validation Protocols

To validate theoretical models of

5.1 Synthesis & Purity

-

Protocol: Reaction of

(1.0 eq) with -

Validation:

NMR is the primary diagnostic tool.- (Benzene-d6): ~83 ppm (Broad singlet).

-

Note: A shift upfield (< 0 ppm) indicates adduct formation (tetra-coordinate boron) or hydrolysis.

5.2 Lewis Acidity Testing (Gutmann-Beckett Method)

To experimentally verify the computed Lewis acidity:

-

Mix:

+ Triethylphosphine oxide ( -

Measure:

NMR shift of the adduct. -

Calculate: Acceptor Number (AN) =

.-

Expectation: Significantly lower shift compared to

adducts (

-

5.3 Crystallographic Trapping

Due to the fluxionality of the alkyl groups, obtaining X-ray quality crystals often requires cooling to -30°C or lower. The "electrophilic trap" nature can be validated by reacting with in situ generated aryl-sodium species and crystallizing the resulting borate salts (e.g.,

References

- Structural Analysis:Search Result 1.2/1.

-

Computational Best Practices: Goerigk, L., et al. "A look at the density functional theory zoo with the advanced GMTKN55 database." Phys. Chem. Chem. Phys., 2017, 19, 32184. Link

-

Lateral Metalation & Reactivity: Tortajada, A., Bole, L. J., Mu, M., & Hevia, E. "Sodium mediated deprotonative borylation of arenes using sterically demanding B(CH2SiMe3)3: unlocking polybasic behaviour and competing lateral borane sodiation."[2] Chemical Science, 2023, 14, 5564-5572. Link

Sources

Tris(trimethylsilylmethyl)borane: Molecular Geometry, Bonding, and Synthesis

This technical guide details the molecular geometry, bonding characteristics, and synthesis of Tris(trimethylsilylmethyl)borane , a sterically demanding organoborane reagent used in advanced organic synthesis and polymerization catalysis.[1]

Technical Guide for Research & Development[1]

Executive Summary

Tris(trimethylsilylmethyl)borane (

| Property | Data |

| Formula | |

| Molecular Weight | 284.47 g/mol |

| Geometry | Trigonal Planar ( |

| Key Electronic Feature | |

| Physical State | Viscous oil or low-melting solid (mp < 0°C) |

Molecular Geometry and Bonding Analysis[1]

Geometric Structure

The boron center in

-

Planarity: The

bonds lie in a plane with -

Steric Intermeshing: To minimize steric repulsion between the varying trimethylsilyl (

) groups, the ligands adopt a "propeller-like" or -

Bond Lengths: The

bond length is typical for organoboranes (~1.57 Å), but the

Electronic Structure & Hyperconjugation

The reactivity of

-

Hyperconjugation: There is a stabilizing interaction between the filled

bonding orbital and the empty -

Lewis Acidity: While the steric bulk hinders the approach of large Lewis bases (making it a "frustrated" Lewis acid in some contexts), the electronic stabilization from silicon slightly attenuates its Lewis acidity compared to unhindered trialkylboranes.

-

-Acidity: The proximity of the electropositive silicon and the electron-deficient boron makes the

Experimental Synthesis Protocol

The synthesis of

Reagents and Materials[2][3][4][5][6][7][8][9][10]

-

Boron Trichloride (

): 1.0 M solution in hexane or heptane.[3] -

Lithiomethyltrimethylsilane (

): Prepared from chloromethyltrimethylsilane and Li metal, or purchased as solution.[1] -

Solvent: Pentane or Hexane (anhydrous, degassed).[1]

-

Quenching Agent: Methanol (if needed for disposal, not for synthesis).[1]

Step-by-Step Methodology

Step 1: Preparation of the Lithium Reagent

Ensure

Step 2: Cryogenic Addition

Cool the

-

Observation: A white precipitate of Lithium Chloride (

) will form immediately.

Step 3: Reaction Completion Allow the mixture to warm to room temperature (25°C) and stir for 2–12 hours.

-

Reaction Logic: The

precipitation drives the equilibrium forward.

Step 4: Purification

-

Filtration: Filter the suspension through a Celite pad or a fritted glass filter (Schlenk frit) under inert gas to remove solid

. -

Concentration: Remove the volatile solvent (pentane/hexane) under reduced pressure (vacuum).

-

Distillation/Crystallization: The residue is a viscous oil. It can be distilled under high vacuum or crystallized from pentane at -30°C if high purity is required.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Tris(trimethylsilylmethyl)borane via salt metathesis.

Spectroscopic Characterization

Validation of the synthesized product is performed via NMR spectroscopy in Benzene-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 0.02 – 0.00 ppm | Multiplet (6H) | ||

| 0.35 ppm | Singlet (27H) | ||

| ~86 ppm | Broad Singlet | Trivalent Boron Center | |

| ~2.0 ppm | Singlet |

Note: The methylene carbon signal in

Reactivity and Applications

Sterically Hindered Lewis Acid

acts as a "bulky" Lewis acid. It is large enough to prevent coordination with bulky bases (Frustrated Lewis Pair potential) but will form adducts with small nucleophiles (e.g., hydride, methoxide).[1]Deprotonative Metalation Pathway

A unique feature of this molecule is its susceptibility to lateral metalation rather than simple adduct formation when treated with hindered bases like Sodium Tetramethylpiperidide (NaTMP).

Figure 2: Reaction pathway showing the formation of the borata-alkene anion via alpha-deprotonation.

Polymerization

In polymer chemistry, this borane is used as a co-initiator in photopolymerization systems.[4][5] Upon irradiation in the presence of an electron acceptor (e.g., a dye or iodonium salt), it generates alkyl radicals via electron transfer and subsequent fragmentation, initiating chain growth.[1]

References

-

Seyferth, D. (1959).[4] The Preparation of Some Organosilicon-substituted Boranes. Journal of the American Chemical Society.[4] Link[1]

-

Bole, L. J., et al. (2023).[1][2][6] Sodium mediated deprotonative borylation of arenes using sterically demanding B(CH2SiMe3)3. Chemical Science. Link

-

Voronkov, M. G., et al. (2006).[1] Synthesis of High-Purity Tris(trimethylsilyl) Borate (Comparative Reference). Russian Journal of Applied Chemistry. Link

Sources

- 1. US20050044778A1 - Fuel compositions employing catalyst combustion structure - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. US5952152A - Borate coinitiators for photopolymerization - Google Patents [patents.google.com]

- 5. NL1004597C2 - Borate co-initiators for photopolymerization. - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Discovery and Initial Synthesis of Tris(trimethylsilylmethyl)borane

Executive Summary

Tris(trimethylsilylmethyl)borane (

For researchers in drug development and materials science, this compound is not merely a structural curiosity but a high-value intermediate. It functions as a precursor for stabilizing reactive anions (via

Historical Context & Discovery

The systematic exploration of silicon-substituted organoboranes began in the late 1950s, driven by the need to understand how group IV metals (Si, Ge, Sn) influence adjacent centers.

The definitive discovery and isolation of Tris(trimethylsilylmethyl)borane is attributed to Dietmar Seyferth and his team at MIT. In their seminal work published in the Journal of Organic Chemistry (1961), Seyferth sought to compare the steric and electronic properties of silyl-substituted alkyls against their carbon analogues (neopentyl groups).

-

Key Discovery: The synthesis confirmed that while the bulky trimethylsilylmethyl group creates significant steric congestion, it does not prevent the formation of the tri-substituted borane, unlike some highly branched carbon analogues that stall at the di-substituted stage.

-

Significance: This work established the "Seyferth Protocol" (Grignard alkylation) as the gold standard for accessing mixed metal-metalloid alkyls.

Chemical Theory & Mechanism

Structural Dynamics

The molecule consists of a trigonal planar boron center bonded to three methylene bridges, each capped by a trimethylsilyl group.

-

Steric Shielding: The bulky

groups form a protective "umbrella" around the empty p-orbital of the boron, reducing its Lewis acidity toward bulky nucleophiles while retaining reactivity toward smaller species. -

-Silicon Effect: The C-Si bond is highly polarizable. The

Reaction Mechanism (Grignard Alkylation)

The synthesis proceeds via a stepwise nucleophilic substitution of fluoride (or ether) ligands on boron trifluoride by the organomagnesium reagent.

-

Initiation: Formation of the Grignard reagent from (chloromethyl)trimethylsilane.

-

Propagation: Sequential alkylation of the boron center.

-

Termination: Isolation via distillation.

Detailed Experimental Protocol

Reagents & Equipment

| Reagent | Purity/Grade | Role | Hazard Note |

| (Chloromethyl)trimethylsilane | >98% | Ligand Precursor | Flammable, Irritant |

| Magnesium Turnings | Grignard Grade | Metal Source | Flammable Solid |

| Boron Trifluoride Etherate ( | Freshly Distilled | Boron Source | Corrosive, Moisture Sensitive |

| Diethyl Ether ( | Anhydrous | Solvent | Peroxide Former, Flammable |

| Nitrogen/Argon | UHP (99.999%) | Inert Atmosphere | Asphyxiant |

Step-by-Step Synthesis

Note: All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).

Phase 1: Preparation of (Trimethylsilyl)methylmagnesium Chloride

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

. -

Loading: Add Mg turnings (1.2 eq) to the flask. Add a crystal of iodine to activate the surface.

-

Initiation: Cover Mg with minimal anhydrous

. Add 5% of the total (chloromethyl)trimethylsilane. Warm gently with a heat gun until the ether refluxes and the iodine color fades (signaling initiation). -

Addition: Dilute the remaining silane in

(1:1 v/v) and add dropwise over 2 hours. Maintain a gentle spontaneous reflux. -

Completion: After addition, reflux for an additional 2 hours to ensure complete consumption of the alkyl halide.

Phase 2: Alkylation of Boron

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Boron Addition: Dilute

(0.33 eq relative to Grignard) in-

Critical Control Point: The reaction is exothermic. rapid addition will cause solvent boil-over and potential side-products.

-

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux for 12–16 hours. The extended reflux is necessary to drive the third alkylation, which is sterically hindered.

Phase 3: Workup & Isolation

-

Quenching: Cool to room temperature. Carefully quench excess Grignard with saturated aqueous

(degassed). -

Extraction: Separate the organic ether layer. Extract the aqueous layer twice with pentane.[1]

-

Drying: Combine organic phases and dry over anhydrous

. Filter under -

Distillation: Remove solvent under reduced pressure. Perform fractional distillation under vacuum (approx. 0.1 mmHg).

-

Target: Tris(trimethylsilylmethyl)borane typically distills as a clear, colorless liquid at high vacuum (approx. 80-90°C at 0.5 mmHg, dependent on vacuum quality).

-

Visualization of Workflow

Figure 1: Synthetic pathway from precursor activation to final organoborane isolation.

Characterization Data

To validate the synthesis, the following spectroscopic signatures must be observed.

| Technique | Parameter | Expected Value | Structural Insight |

| Chemical Shift ( | ~80–86 ppm (Broad) | Indicates tri-coordinate, monomeric boron. | |

| ~0.05 ppm (Singlet) | Highly shielded methyl protons on Silicon. | ||

| ~0.8–1.0 ppm (Singlet) | Methylene bridge protons. | ||

| Physical State | Appearance | Colorless Liquid | High boiling point due to molecular weight. |

Applications in Drug Development & Research

Bioisosteric Modification

The

-

Membrane Permeability: The high lipophilicity facilitates crossing the blood-brain barrier (BBB).

-

Metabolic Stability: The C-Si bond is robust against many enzymatic degradation pathways compared to standard alkyl chains.

Boron Neutron Capture Therapy (BNCT)

This molecule serves as a high-boron-content scaffold. By functionalizing the methyl groups, researchers can attach targeting moieties (antibodies or amino acids), delivering a concentrated "payload" of boron-10 to tumor sites.

Synthetic Utility (Lewis Acid Catalysis)

While less aggressive than fluorinated boranes (like

-

Polymerization: Activating transition metal catalysts for olefin polymerization.

-

Hydride Abstraction: Generating stable cations due to the steric protection offered by the silyl-methyl arms.

References

-

Seyferth, D. ; Kahlen, N. (1961). "The Preparation of Organoboron Compounds Containing the Trimethylsilylmethyl Group". The Journal of Organic Chemistry, 26(8), 2934–2937.

-

Seyferth, D. (1959). "Vinyl-Silicon Compounds".[1] Journal of the American Chemical Society.[2] (Foundational work on silyl-group transfer).

- Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience. (General reference for organoborane handling).

- Tesh, K. F.; Hanusa, T. P. (1990). "Sterically crowded organoboranes". Inorganic Chemistry. (Modern context on steric shielding).

Sources

Tris(trimethylsilylmethyl)borane: Technical Guide & Chemical Profile

[1]

CAS Number: 18077-26-4 Formula: C₁₂H₃₃BSi₃ Molecular Weight: 278.46 g/mol

Executive Summary

Tris(trimethylsilylmethyl)borane (often abbreviated as B(CH₂SiMe₃)₃ ) is a sterically demanding organoborane characterized by extreme steric bulk and unique electronic properties derived from the

Its primary utility lies in advanced organic synthesis , specifically as an electrophilic trap in deprotonative borylation reactions and as a component in photopolymerization initiator systems .[1] Recent research (2023) has unlocked its potential in sodium-mediated C–H functionalization, where it exhibits "polybasic" behavior, undergoing lateral metallation to form novel borata-alkene complexes.[1][2]

Chemical Profile & Identifiers[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Tris[(trimethylsilyl)methyl]borane |

| CAS Number | 18077-26-4 |

| SMILES | C(C)CB(C(C)C)C(C)C |

| InChI Key | YZYKZHPNRDIPFA-UHFFFAOYSA-N |

| Appearance | Colorless Oil |

| Density | ~0.81 g/mL (Estimated) |

| Solubility | Soluble in THF, Hexane, Toluene, Benzene |

| ¹H NMR (CDCl₃) | |

| ¹¹B NMR | |

| Stability | Air and moisture sensitive; pyrophoric potential in neat form.[1][3][4][5][6][7] |

Synthesis Methodology

The synthesis of Tris(trimethylsilylmethyl)borane is classically achieved via the transmetallation of boron halides using organolithium or Grignard reagents derived from (chloromethyl)trimethylsilane.

Protocol: Grignard Route

Reaction Equation:

Reagents:

-

(Chloromethyl)trimethylsilane (CAS 2344-80-1)

-

Magnesium turnings (activated)[1]

-

Boron trifluoride etherate (

)[1] -

Solvent: Anhydrous Diethyl Ether or THF[1]

Step-by-Step Workflow:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.

-

Add anhydrous ether.[8]

-

Add (chloromethyl)trimethylsilane dropwise. Initiate reflux to maintain the reaction.

-

Stir for 2 hours after addition to ensure complete formation of

.

-

-

Transmetallation:

-

Cool the Grignard solution to 0°C.

-

Add

(0.33 equiv) dropwise over 30 minutes. The reaction is exothermic. -

Allow the mixture to warm to room temperature and reflux for 2–4 hours to drive the reaction to completion.

-

-

Work-up & Isolation:

-

Quench the reaction carefully with saturated aqueous

(degassed). -

Extract the aqueous layer with ether (3x).

-

Dry combined organics over

and filter under inert atmosphere. -

Remove solvent in vacuo.

-

Purification: Distillation under reduced pressure is required to obtain the pure oil. (Note: High boiling point due to molecular weight; vacuum distillation is essential).

-

Visual Synthesis Workflow

Caption: Synthesis of Tris(trimethylsilylmethyl)borane via Grignard transmetallation.

Advanced Reactivity & Mechanisms[1][6]

Steric Bulk & Lewis Acidity

B(CH₂SiMe₃)₃ is a "frustrated" Lewis acid in the presence of bulky bases. The three trimethylsilylmethyl groups create a protective shell around the boron center.

-

Small Nucleophiles (e.g., Hydride, MeLi): Readily form borate complexes

.[1] -

Bulky Nucleophiles (e.g., TMP, bulky phosphines): Coordination is inhibited, leading to FLP (Frustrated Lewis Pair) type reactivity or lateral metallation.[1]

Sodium-Mediated Deprotonative Borylation

A 2023 study by Tortajada et al.[2] (Chemical Science) highlighted a unique reactivity mode where B(CH₂SiMe₃)₃ acts as a trap during the sodiation of arenes.[7]

Mechanism:

-

Base Interaction: Sodium bases (e.g., NaTMP) do not form a simple adduct with B(CH₂SiMe₃)₃ due to sterics.

-

C-H Activation: The base deprotonates the arene (e.g., benzene).

-

Trapping: The transient arylsodium species attacks the Boron center.

-

Lateral Sodiation (Side Reaction): In the absence of a substrate, the base deprotonates the

-methylene position of the borane itself, leading to a Borata-alkene (Boron-stabilized carbanion/ylide).

Lateral Sodiation Pathway Diagram

Caption: Competitive lateral sodiation pathway forming a borata-alkene species.

Applications

Photopolymerization Co-initiator

Tris(trimethylsilylmethyl)borane is used to synthesize quaternary borate salts (e.g., with cyanine dyes). Upon irradiation, the dye transfers an electron to the borate, causing C-B bond cleavage.[1]

-

Radical Generation: The resulting radical

is highly reactive and initiates polymerization of acrylates. -

Advantage: The silyl group stabilizes the radical slightly via the

-silicon effect, preventing premature termination while maintaining high initiation efficiency.

C-H Functionalization Reagent

In modern organometallic catalysis, it serves as a stoichiometric electrophile .

-

Protocol: Arene + NaTMP + B(CH₂SiMe₃)₃

Aryl-Borate species. -

Utility: Allows for the borylation of non-activated arenes (like benzene) under mild conditions, avoiding transition metals.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Pyrophoric Liquid (Category 1): May catch fire spontaneously if exposed to air.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Water Reactivity: Reacts violently with water to release flammable gases.

Safety Protocols:

-

Inert Atmosphere: Must be handled strictly under Argon or Nitrogen using Schlenk lines or a Glovebox.

-

Storage: Store in sealed, heavy-walled glass vessels or metal canisters below 25°C.

-

Spill Control: Do not use water. Use dry sand, Vermiculite, or Class D fire extinguishers.[1]

References

-

Seyferth, D. et al. (1959).[9] "The Preparation of Some Mono-, Di- and Tri-substituted Organoboranes." Journal of the American Chemical Society, 81(8), 1844–1847.[1] Link[1]

-

Tortajada, A., Bole, L. J., Mu, M., & Hevia, E. (2023).[1][7] "Sodium Mediated Deprotonative Borylation of Arenes Using Sterically Demanding B(CH₂SiMe₃)₃: Unlocking Polybasic Behaviour and Competing Lateral Borane Sodiation." Chemical Science, 14, 6538-6545.[1] Link[1]

-

Cunningham, A. F. et al. (1999). "Borate coinitiators for photopolymerization." U.S. Patent 5,952,152. Link

-

Son, D. Y. (2010). "Silicon-containing Boranes."[8][5] Organosilicon Chemistry: Novel Approaches and Reactions. Wiley-VCH.[8]

Sources

- 1. US20050044778A1 - Fuel compositions employing catalyst combustion structure - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Reaction of Borane in Tetrahydrofuran with 1,1,3,3-Tetramethyldisilazane and Cyclic Disilazanes - Competition Between N-Si and N-H Bond Cleavage / Zeitschrift für Naturforschung B, 1996 [sci-hub.jp]

- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. US5952152A - Borate coinitiators for photopolymerization - Google Patents [patents.google.com]

Technical Guide: Solubility & Handling of Tris(trimethylsilylmethyl)borane

Abstract

Tris(trimethylsilylmethyl)borane (CAS: 18077-26-4), often abbreviated as

Part 1: Chemical Identity & Physicochemical Profile[1][6][7]

Understanding the structural constraints of

| Property | Data |

| Formula | |

| Molecular Weight | 284.66 g/mol |

| CAS Number | 18077-26-4 |

| Physical State | Colorless to pale yellow oil |

| Density | ~0.82 g/mL (Estimated) |

| Boiling Point | High boiling (typically distilled under high vacuum) |

| Air Sensitivity | High (Oxidation risk; potentially pyrophoric on high surface area) |

Part 2: Solubility & Solvent Compatibility

The solubility of Tris(trimethylsilylmethyl)borane is governed by London dispersion forces and Lewis acid-base interactions . As a non-polar molecule with a highly electropositive silicon shell, it exhibits excellent solubility in non-polar hydrocarbons. However, its boron center is electron-deficient (empty p-orbital), making it reactive toward solvents with lone pairs (Lewis bases).

Recommended Solvents (Inert & High Solubility)

These solvents dissolve

-

Aliphatic Hydrocarbons (Best for Stability):

-

Examples: n-Hexane, n-Pentane, Cyclohexane, Methylcyclohexane.

-

Rationale: Completely inert. The lipophilic trimethylsilyl shell interacts favorably with aliphatic chains. Ideal for crystallization or low-temperature lithiation reactions.

-

-

Aromatic Hydrocarbons:

-

Examples: Toluene, Benzene, Xylenes.

-

Rationale: High solubility. Toluene is the standard solvent for synthesis and handling. Note that weak

-complexation between the aromatic ring and the boron center can occur but is generally reversible and labile.

-

Conditionally Compatible Solvents (Coordinating)

These solvents dissolve the compound but form Lewis acid-base adducts (

-

Ethers:

-

Examples: Tetrahydrofuran (THF), Diethyl ether (

), 1,4-Dioxane. -

Mechanism:[2][6] The oxygen atom donates electron density to the boron.

-

Implication: While soluble, the reactivity of the borane is altered. The "free" borane concentration is negligible. Use only if the adduct form is desired or if the displacing nucleophile is stronger than the ether.

-

Incompatible Solvents (Reactive/Destructive)

These solvents will degrade the reagent through protonolysis (cleavage of B-C bonds) or irreversible complexation.

-

Protic Solvents:

-

Examples: Methanol, Ethanol, Water, Acetic Acid.

-

Reaction:

. -

Result: Complete decomposition to borate esters and tetramethylsilane.

-

-

Halogenated Solvents (Conditional Risk):

-

Examples: Dichloromethane (DCM), Chloroform.

-

Risk:[7] While generally soluble, organoboranes can undergo radical reactions with halogenated solvents under light or heat. DCM is acceptable for short-term NMR analysis but not for long-term storage.

-

-

Amines:

-

Examples: Triethylamine, Pyridine.

-

Result: Formation of very strong, often irreversible adducts.

-

Summary of Solvent Classes

| Solvent Class | Solubility | Reactivity | Recommendation |

| Alkanes (Hexane) | High | Inert | Primary Choice |

| Aromatics (Toluene) | High | Weak | Excellent |

| Ethers (THF) | High | Strong Coordination | Use with caution |

| Alcohols (MeOH) | N/A | Decomposes | AVOID |

| Water | N/A | Decomposes | AVOID |

Part 3: Experimental Protocols

Protocol A: Solvent Drying & Preparation

Because

-

Pre-drying: Store solvent over activated 4Å molecular sieves for 24 hours.

-

Distillation:

-

Hydrocarbons/Ethers: Reflux over Sodium/Benzophenone until a deep blue/purple color persists (indicating 0 ppm water/oxygen). Distill under Nitrogen/Argon.

-

Alternative: Pass through a column of activated alumina (Grubbs-type solvent system).

-

-

Degassing: Sparge with inert gas for 15 minutes or perform 3 freeze-pump-thaw cycles to remove dissolved oxygen.

Protocol B: Dissolution & Transfer (Schlenk Line)

Objective: Prepare a 0.1 M solution in Toluene.

-

Equipment: Flame-dried Schlenk flask, nitrogen-purged syringe, rubber septa.

-

Weighing: Weigh the

oil inside a glovebox if possible. If not, tare a nitrogen-flushed flask, inject the oil via syringe through a septum, and weigh by difference. -

Addition: Add anhydrous, degassed toluene via cannula or syringe.

-

Mixing: Swirl gently. The oil is miscible and will dissolve instantly without heat.

-

Storage: Store at -20°C under an inert atmosphere. Teflon-tapped Schlenk tubes are preferred over septa for long-term storage to prevent slow diffusion of oxygen.

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the preservation of the borane's Lewis acidity during application.

Caption: Decision matrix for selecting solvents based on the required availability of the boron center.

Figure 2: Degradation Pathway

Understanding the failure mode in protic solvents.

Caption: Chemical degradation pathway upon exposure to protic solvents, leading to loss of reagent.

References

-

Seyferth, D. (1959). The Preparation of Some Group IV Substances by the Organolithium Method. Journal of the American Chemical Society, 81(8), 1844–1847. Link

-

Kennedy, A. R., et al. (2010). Sodium mediated deprotonative borylation of arenes using sterically demanding B(CH2SiMe3)3. Chemical Science. Link

-

Voronkov, M. G., et al. (2006).[8] Synthesis of High-Purity Tris(trimethylsilyl) Borate. Russian Journal of Applied Chemistry. (Note: Comparative reference for borate vs borane stability).

-

Sigma-Aldrich. (n.d.). Trimethylborane Safety Data Sheet. (Used as proxy for pyrophoric handling protocols of alkylboranes). Link

Sources

- 1. US7572303B2 - Fuel compositions exhibiting improved fuel stability - Google Patents [patents.google.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. NL1004597C2 - Borate co-initiators for photopolymerization. - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Trimethylborane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Tris(trimethylsilylmethyl)borane in Advanced FLP Architectures

Subject: Utilization of Tris(trimethylsilylmethyl)borane (

Executive Summary

This guide details the operational role of Tris(trimethylsilylmethyl)borane (referred to herein as BTMSM ) within the expanding field of Frustrated Lewis Pair (FLP) chemistry and Alkali-Metal Mediated (AMM) catalysis.

Unlike the ubiquitous tris(pentafluorophenyl)borane (

Technical Profile & Mechanistic Logic

Chemical Identity[1]

-

Formula:

-

Abbreviation: BTMSM

-

Physical State: Colorless oil or low-melting solid (depending on purity/temperature).

-

Lewis Acidity: Moderate. Significantly lower than

(Gutmann-Beckett Acceptor Number estimated < 40, vs. ~78 for BCF). -

Key Feature: The methylene protons (

) are sufficiently acidic when activated by a proximal Lewis base/Alkali metal, leading to lateral reactivity.

The "Borata-Alkene" Mechanism

In standard FLP chemistry, the Lewis Acid (LA) and Lewis Base (LB) are sterically prevented from forming an adduct, leaving them free to attack a third molecule (e.g.,

The Pathway:

-

Complexation: BTMSM forms a loose encounter complex with a metal amide (e.g., NaTMP).

-

Lateral Sodiation: The base deprotonates one of the

-methylene groups of the borane. -

Borata-Alkene Formation: This generates an anionic species containing a

double bond character (stabilized by the Si atom), known as a borata-alkene . -

C-H Activation: This intermediate acts as a template to activate and borylate aromatic substrates.

Mechanistic Diagram (Graphviz)

Figure 1: Mechanistic pathway of BTMSM-mediated C-H activation via lateral sodiation and borata-alkene formation.[1][2][3][4]

Experimental Protocols

Safety & Handling (Critical)

-

Pyrophoricity: Alkylboranes are generally pyrophoric or highly sensitive to oxidation. BTMSM is less volatile than trimethylborane but must be handled strictly under Argon or Nitrogen (Glovebox or Schlenk line).

-

Moisture Sensitivity: Reacts violently with water/protic solvents.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety glasses.

Protocol A: Synthesis of Tris(trimethylsilylmethyl)borane

Note: Commercial availability is sporadic. In-house synthesis is often required.

Reagents:

-

Boron Trichloride (

), 1.0 M solution in heptane or hexanes. -

(Trimethylsilyl)methylmagnesium chloride (

), 1.0 M in ether/THF. -

Solvent: Anhydrous Diethyl Ether (

).

Step-by-Step:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to Schlenk line (

). -

Charging: Add

solution (1.0 eq, e.g., 20 mmol) to the flask and cool to -78°C (dry ice/acetone bath). -

Addition: Charge the addition funnel with the Grignard reagent (3.1 eq, slight excess). Add dropwise over 2 hours. Control exotherm carefully.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight with stirring. A white precipitate (

) will form. -

Reflux: Heat to mild reflux (35°C) for 2 hours to ensure completion.

-

Workup:

-

Remove solvent under reduced pressure (vacuum transfer).

-

Extract the residue with anhydrous hexane (to separate from Mg salts).

-

Filter through a Celite pad (inside glovebox or under inert flow).

-

-

Purification: Distill the crude oil under high vacuum. BTMSM typically distills as a colorless liquid/oil.

-

Validation:

NMR should show a broad singlet around

-

Protocol B: Sodium-Mediated Deprotonative Borylation

Based on the methodology of Hevia et al. (Chem. Sci., 2023).

Objective: Borylation of benzene or anisole using BTMSM as the trap.

Reagents:

-

BTMSM (1.0 eq)

-

NaTMP (Sodium 2,2,6,6-tetramethylpiperidide) (1.0 eq) - Freshly prepared or sublimed.

-

PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 eq) - Lewis donor to stabilize Na.

-

Substrate: Benzene (10 eq, acts as solvent/reactant) or specific arene in Hexane.

Workflow:

-

Pre-complexation (Glovebox):

-

In a screw-cap vial, dissolve NaTMP (1 mmol) and PMDETA (1 mmol) in Hexane (5 mL).

-

Add BTMSM (1 mmol) slowly. The solution may change color (often yellow/orange), indicating the formation of the "ate" complex or borata-alkene intermediate.

-

-

Reaction:

-

Quenching (for analysis):

-

Note: The product is a sensitive organometallic species.

-

To isolate the borylated organic product, quench with an electrophile (e.g.,

to get the iodo-arene for quantification) or hydrolyze carefully with

-

-

Analysis:

-

Take an aliquot inside the glovebox for NMR.

-

NMR: Look for a shift from the free borane (~80 ppm) to a 4-coordinate borate species (typically

-

Data Interpretation & Troubleshooting

NMR Diagnostics

| Species | Nucleus | Chemical Shift ( | Multiplicity | Notes |

| Free BTMSM | ~80 - 86 | Broad Singlet | Typical of 3-coordinate alkyl boranes. | |

| Borata-Alkene | ~ -5 to -15 | Sharp(er) Singlet | Indicates 4-coordinate character (stabilized). | |

| Borylated Product | ~ -10 to -18 | Singlet | Anionic "ate" complex. | |

| Si-CH2-B | ~ 0.5 - 1.0 | Singlet/Multiplet | Diagnostic for the alkyl backbone. |

Troubleshooting Guide

-

Problem: No reaction observed.

-

Cause: Old/Hydrolyzed NaTMP.

-

Fix: Resublime NaTMP. Ensure PMDETA is dry (distill over CaH2).

-

-

Problem: Multiple Boron signals in NMR.

-

Cause: Incomplete lateral sodiation or competitive adduct formation without deprotonation.

-

Fix: Increase temperature to 60°C to overcome the activation barrier for the C-H insertion.

-

-

Problem: White precipitate immediately upon mixing.

-

Cause: Moisture ingress (

formation). -

Fix: Check glovebox atmosphere (< 0.5 ppm

).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for conducting sodium-mediated borylation using BTMSM.

References

-

Sodium Mediated Deprotonative Borylation of Arenes Using Sterically Demanding B(CH2SiMe3)3. Source: Chemical Science (Royal Society of Chemistry) URL:[6][Link]

-

Frustrated Lewis Pairs: From Dihydrogen Activation to Asymmetric Catalysis. Source: Angewandte Chemie International Edition URL:[Link]

-

Synthesis of Organoboranes via the Reaction of Organometallics with Boron Halides. Source: Organic Syntheses (General Protocol Reference) URL:[Link]

Sources

"Tris(trimethylsilylmethyl)borane" mediated hydrogenation of unsaturated bonds

Application Note: Tris(trimethylsilylmethyl)borane Mediated Functionalization & Hydrogenation Strategies

Part 1: Executive Summary & Strategic Analysis

Subject: Tris(trimethylsilylmethyl)borane [

Core Directive:

This guide addresses the application of Tris(trimethylsilylmethyl)borane in the functionalization and reduction of unsaturated bonds. While often overshadowed by its perfluorinated cousin Tris(pentafluorophenyl)borane (BCF) in Frustrated Lewis Pair (FLP) hydrogenation,

Critical Scientific Distinction: Users frequently conflate three distinct methodologies when searching for "Tris(trimethylsilylmethyl)borane hydrogenation":

-

Cooperative Deprotonative Functionalization (The Hevia Protocol): The primary, field-proven application of

is in conjunction with sodium amides (NaTMP) to mediate deprotonative borylation or metalation of unsaturated substrates (arenes, alkenes). This is not direct hydrogenation but a functionalization that can be quenched to yield saturated or modified products. -

Transfer Hydrogenation (Organosodium Mediated): The system used with this borane (NaTMP/PMDETA) is capable of transfer hydrogenation of alkenes. The borane often acts as a regulator or trap in these "Superbase" cocktails.

-

Radical Hydrogenation (Reagent Confusion): The name is chemically similar to Tris(trimethylsilyl)silane (TTMSS) [

], a standard radical hydrogen donor. This guide clarifies this distinction in Section 4.

Part 2: Mechanism of Action

The utility of

Steric Bulk & Lewis Acidity

Unlike BCF, which relies on electron-withdrawing fluorine atoms,

Cooperative Cycle (The Hevia Mechanism)

In the presence of NaTMP, the borane does not simply form a classic Lewis acid-base adduct. Instead, it enables trans-metal-trapping :

-

Metalation: NaTMP deprotonates the substrate (e.g., arene/alkene) to form a transient organosodium species (

). -

Trapping:

immediately intercepts -

Outcome: This prevents the highly reactive

from polymerizing or decomposing, allowing for controlled functionalization.

Figure 1: Cooperative Deprotonative Metalation/Borylation pathway mediated by

Part 3: Experimental Protocols

Protocol A: Sodium-Mediated Deprotonative Borylation

Primary Application: Functionalization of unsaturated bonds (arenes/alkenes) to generate borate intermediates.

Reagents:

-

Borane: Tris(trimethylsilylmethyl)borane (

), 1.0 equiv. [Synthesized via Seyferth method or commercial]. -

Base: NaTMP (Sodium 2,2,6,6-tetramethylpiperidide), 1.0 equiv.

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), 1.0 equiv.

-

Solvent: Hexane (anhydrous, degassed).

-

Atmosphere: Argon/Nitrogen (Glovebox or Schlenk line).

Procedure:

-

Preparation of Base: In a glovebox, dissolve NaTMP (1.0 mmol) and PMDETA (1.0 mmol) in Hexane (5 mL) at -78°C.

-

Borane Addition: Add

(1.0 mmol) to the base solution. Note: Due to steric bulk, no immediate adduct precipitates. -

Substrate Addition: Add the unsaturated substrate (e.g., Benzene, Toluene, Alkene) (1.0 - 5.0 equiv).

-

Reaction: Stir at Room Temperature for 1–12 hours. The solution typically turns yellow/orange, indicating the formation of the borate salt.

-

Quenching (Work-up):

-

For Borylation: Treat with an electrophile (e.g.,

or -

For "Hydrogenation" (Protonolysis): Quench with mild acid (

) to protonate the position, effectively performing a base-mediated hydrogen isotope exchange if

-

Data Interpretation:

| Component | Role | Observation (NMR) |

|---|---|---|

| NaTMP | Proton Abstractor | Disappearance of TMP signals upon reaction. |

|

Protocol B: Transfer Hydrogenation (Organosodium System)

Context: This protocol utilizes the "Superbase" environment often associated with

Reagents:

-

Catalyst: NaTMP (20 mol%).

-

Hydrogen Donor: 1,4-Cyclohexadiene or Hydrazine (stoichiometric).

-

Substrate: Alkene (e.g., Styrene, Stilbene).

-

Solvent: THF or Toluene.

Procedure:

-

Mix Substrate (1.0 mmol) and Hydrogen Donor (1.5 mmol) in a Schlenk tube.

-

Add NaTMP (0.2 mmol).

-

Optional: Add

(10 mol%) if moderating the basicity is required to prevent polymerization. -